(3S)-4-methylpent-1-yn-3-amine Hydrochloride
Description
(3S)-4-Methylpent-1-yn-3-amine Hydrochloride is a chiral amine hydrochloride salt characterized by a terminal alkyne group and a branched alkyl chain. Its molecular formula is C₆H₁₁N·HCl, with a molecular weight of 133.62 g/mol (base) + 36.46 g/mol (HCl) = 170.08 g/mol. The compound features a stereogenic center at the 3-position (S-configuration), a methyl group at the 4-position, and a terminal alkyne at the 1-position . Key structural descriptors include:
The alkyne moiety confers unique reactivity, such as participation in click chemistry or metal-catalyzed coupling reactions, while the hydrochloride salt enhances solubility in polar solvents.
Properties
IUPAC Name |
(3S)-4-methylpent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJKGROALSOIGU-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C#C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-methylpent-1-yn-3-amine Hydrochloride typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a prochiral precursor using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. These processes utilize chiral ligands and catalysts to maintain the stereochemical integrity of the product. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-methylpent-1-yn-3-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, oximes, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-4-methylpent-1-yn-3-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial catalysts.
Mechanism of Action
The mechanism of action of (3S)-4-methylpent-1-yn-3-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The chiral nature of the compound allows for selective binding to chiral centers in biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s alkyne group distinguishes it from aromatic or amidine-containing analogs, impacting reactivity and intermolecular interactions (e.g., hydrogen bonding vs. π-π stacking) .
- Chirality is a common feature among these compounds, influencing biological activity and crystallization behavior (e.g., highlights non-centrosymmetric crystal packing in chiral hydrochlorides) .
Physicochemical Properties
Limited data on melting points or solubility are available for the target compound. However, analogous hydrochloride salts exhibit the following trends:
- Melting Points : Hydrochlorides generally decompose at high temperatures (e.g., 235°C for ’s adamantyl derivative) .
- Solubility : Hydrochlorides are typically water-soluble due to ionic bonding, but bulky substituents (e.g., adamantyl in ) reduce solubility .
Research Findings and Implications
Hydrogen Bonding Networks : Hydrochlorides often form extensive hydrogen bonds with chloride ions as acceptors (e.g., ’s tridentate Cl⁻ coordination), enhancing stability and crystallinity . The target compound’s alkyne may limit such interactions compared to hydroxyl-containing analogs.
Functional Group Reactivity : The alkyne group offers synthetic versatility absent in phenyl or amidine-containing analogs, enabling applications in material science or bioconjugation .
Biological Activity
(3S)-4-methylpent-1-yn-3-amine hydrochloride, a compound with notable structural properties, has attracted attention in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its alkyne functional group and an amine, which contribute to its unique reactivity and biological interactions. The chiral center at the third carbon enhances its specificity in biological systems, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₃ClN |
| Molecular Weight | 133.63 g/mol |
| Solubility | Soluble in water and organic solvents |
| Chiral Center | Yes (at C3) |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system disorders . The compound's ability to act as a nucleophile allows it to participate in biochemical pathways relevant to drug development, potentially influencing enzymatic activities and signal transduction processes.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant and anxiolytic effects of this compound. In animal models, compounds structurally related to this compound displayed significant improvements in behavioral assays, indicating their efficacy in treating anxiety and depression . The mechanism behind these effects is believed to involve antagonism at α4β2-nAChRs, leading to modulation of neurotransmitter release.
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicity studies. It was found to cause skin irritation and serious eye irritation at certain concentrations . However, the compound demonstrated acceptable pharmacokinetic properties in preliminary studies, indicating its potential for further development as a therapeutic agent.
Case Studies
- Nicotinic Receptor Modulation : A study investigated the effects of compounds related to (3S)-4-methylpent-1-yn-3-amine on nAChRs. Results indicated that these compounds could enhance cognitive function by modulating receptor activity, suggesting potential applications in cognitive disorders .
- Behavioral Studies : In forced swim tests and light/dark assays, compounds similar to (3S)-4-methylpent-1-yn-3-amine exhibited significant anxiolytic effects compared to controls. These findings support the hypothesis that modulation of cholinergic signaling can alleviate anxiety symptoms .
Q & A
Q. What are the recommended methods for synthesizing (3S)-4-methylpent-1-yn-3-amine Hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. A common approach includes:
Grignard Addition : Reacting a chiral epoxide with a propargyl Grignard reagent to establish the stereocenter.
Hydrogenation : Selective reduction of alkynes to alkenes (if intermediates require saturation).
Amine Formation : Conversion of intermediates to the amine via reductive amination or nucleophilic substitution.
HCl Salt Formation : Treatment with concentrated HCl in methanol/ether mixtures to precipitate the hydrochloride salt .
Q. Optimization Parameters :
- Temperature Control : Lower temperatures (0–5°C) improve stereochemical retention during Grignard additions.
- Catalyst Selection : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantiomeric excess (ee).
- Solvent Systems : Polar aprotic solvents (e.g., THF) favor reaction kinetics, while ether/MeOH mixtures improve salt crystallization .
Q. How is the stereochemical configuration of this compound confirmed in synthetic products?
Methodological Answer: Confirmation involves:
X-ray Crystallography : Resolves absolute configuration by analyzing heavy atom positions and hydrogen-bonding networks (e.g., space group P222) .
Circular Dichroism (CD) : Correlates Cotton effects with known chiral centers.
NMR Spectroscopy :
- NOESY : Identifies spatial proximity of methyl and amine groups.
- Chiral Derivatization : Use of Mosher’s acid to assign R/S configuration via -NMR shifts.
Table 1 : Example Crystallographic Data (Adapted from )
| Parameter | Value (Example) |
|---|---|
| Space Group | P222 |
| Unit Cell (Å) | a = 5.268, b = 6.786 |
| Hydrogen Bonds | N–H···Cl (2.89 Å) |
| Absolute Config. | Flack parameter = 0.20 |
Q. What analytical methods are used to assess the purity of this compound?
Methodological Answer:
- HPLC-UV/ELS : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients (detection at 210 nm).
- Ion Chromatography : Quantifies chloride counterion stoichiometry.
- Karl Fischer Titration : Determines residual water content (<0.5% w/w).
- Elemental Analysis : Validates C, H, N, Cl ratios (±0.3% theoretical).
- Melting Point Analysis : Sharp decomposition near 235°C indicates purity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
Benchmark Computational Models :
- Compare DFT (B3LYP/6-311++G**) NMR chemical shifts with experimental H/C-NMR. Adjust for solvent effects (e.g., PCM model for DO).
Dynamic Effects :
- Use MD simulations to account for conformational flexibility influencing spectral line shapes.
Error Analysis :
- Quantify deviations in coupling constants (e.g., ) to identify misassigned stereochemistry .
Q. How can enantiomeric purity be optimized during synthesis of this compound?
Methodological Answer:
Chiral Auxiliaries : Temporarily install groups (e.g., Evans oxazolidinones) to direct stereochemistry.
Kinetic Resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively transform one enantiomer.
Crystallization-Induced Asymmetric Transformation (CIAT) :
- Seed the reaction with enantiopure crystals to bias crystallization.
Analytical Monitoring :
- Track ee via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .
Q. What computational tools predict the hydrogen-bonding network in the crystal lattice of this compound?
Methodological Answer:
Mercury CSD : Visualizes packing motifs and hydrogen-bond distances (e.g., Cl⁻ as a 3D acceptor).
Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H···Cl, O···H contacts).
DFT-D3 : Models dispersion forces influencing layer stacking (e.g., nonpolar adamantyl vs. polar hydroxyl layers) .
Q. How do researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
Forced Degradation Studies :
- Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
Stability-Indicating Assays :
- Monitor degradation via UPLC-MS (e.g., oxidation products at m/z +16).
pH Stability Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
